molecular formula C36H38N2O2 B13131680 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone CAS No. 79817-56-4

1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone

Katalognummer: B13131680
CAS-Nummer: 79817-56-4
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: NKAUFZJYJFUFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is an organic compound with the molecular formula C36H38N2O2. It is known for its vibrant blue color and is commonly used as a dye in various industrial applications .

Vorbereitungsmethoden

The synthesis of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 2,4-diethyl-6-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone involves its ability to absorb light and transfer energy. This property makes it useful in applications like dye-sensitized solar cells and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with light to produce reactive oxygen species that can damage cellular components .

Vergleich Mit ähnlichen Verbindungen

1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is unique due to its specific structure and properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.

Eigenschaften

CAS-Nummer

79817-56-4

Molekularformel

C36H38N2O2

Molekulargewicht

530.7 g/mol

IUPAC-Name

1,4-bis(2,4-diethyl-6-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)33(25(9-3)19-23)37-29-15-16-30(38-34-22(6)18-24(8-2)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3

InChI-Schlüssel

NKAUFZJYJFUFGD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.